molecular formula C19H16BrN3O5 B12466382 6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]

6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]

Cat. No.: B12466382
M. Wt: 446.3 g/mol
InChI Key: LWDDOUINTHHAAH-UHFFFAOYSA-N
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Description

6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine and nitro groups in its structure adds to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often involve the use of solvents like methanol and the application of UV light to induce photochromic behavior .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

    Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under suitable conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed-ring spiropyran form and the open-ring merocyanine form . This transformation alters its chemical and physical properties, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole]
  • 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitrospiro[chromene-2,2’-indole]

Uniqueness

6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and photochromic properties. This makes it particularly valuable in applications requiring light-induced molecular changes .

Properties

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

6-bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H16BrN3O5/c1-18(2)14-10-13(22(24)25)4-5-15(14)21(3)19(18)7-6-11-8-12(20)9-16(23(26)27)17(11)28-19/h4-10H,1-3H3

InChI Key

LWDDOUINTHHAAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C

Origin of Product

United States

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